molecular formula C24H40O4 B14794795 4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B14794795
M. Wt: 396.6 g/mol
InChI Key: KXGVEGMKQFWNSR-KFFZQJOESA-N
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Description

Deoxycholic Acid-d4 is a deuterium-labeled derivative of Deoxycholic Acid, a secondary bile acid. It is specifically used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycholic Acid-d4 is synthesized by introducing deuterium atoms into Deoxycholic Acid. This process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of Deoxycholic Acid-d4 involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified using techniques such as chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Deoxycholic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Deoxycholic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Deoxycholic Acid-d4 exerts its effects by interacting with bile acid receptors such as the G protein-coupled bile acid receptor TGR5. This interaction stimulates various signaling pathways, including those involved in the regulation of glucose and lipid metabolism. The deuterium labeling does not significantly alter the biological activity of the compound, allowing it to be used as a tracer in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

  • Cholic Acid-d4
  • Chenodeoxycholic Acid-d4
  • Lithocholic Acid-d4
  • Ursodeoxycholic Acid-d4

Uniqueness

Deoxycholic Acid-d4 is unique due to its specific interaction with the TGR5 receptor, which plays a crucial role in regulating metabolic processes. Its stable isotope labeling also makes it particularly valuable for precise quantification and tracing in research studies .

Properties

Molecular Formula

C24H40O4

Molecular Weight

396.6 g/mol

IUPAC Name

4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1/i10D2,12D2

InChI Key

KXGVEGMKQFWNSR-KFFZQJOESA-N

Isomeric SMILES

[2H]C1(C[C@]2(C(CCC3C2CC([C@]4(C3CCC4C(C)CCC(=O)O)C)O)C(C1O)([2H])[2H])C)[2H]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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